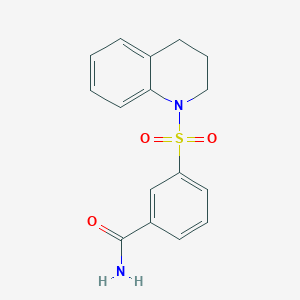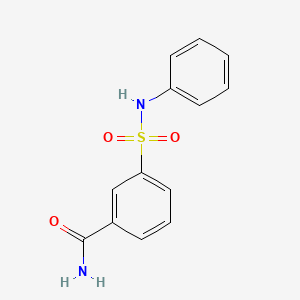![molecular formula C14H21ClN2O2 B4453832 2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B4453832.png)
2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol
概要
説明
2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in pharmaceutical and chemical research. This compound is often used as an intermediate in the synthesis of various drugs and has shown potential in several scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of antihistamines and other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of 2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Cetirizine: A related compound used as an antihistamine.
Hydroxyzine: Another piperazine derivative with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo.
Uniqueness
2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c15-13-1-3-14(4-2-13)19-12-10-17-7-5-16(6-8-17)9-11-18/h1-4,18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOJXFPWCNLOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4453752.png)


![3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4453765.png)
![3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4453770.png)
![3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B4453775.png)
![3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4453780.png)
![5-[(tert-butylamino)sulfonyl]-2-chloro-N-methylbenzamide](/img/structure/B4453796.png)
![2-chloro-N-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B4453801.png)
![5-[(sec-butylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B4453829.png)
![1-Ethyl-4-[2-(2-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453842.png)
![1-ethyl-4-[2-(3-isopropylphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B4453846.png)
![1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453847.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B4453854.png)
